molecular formula C20H13Cl2N3 B2853750 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine CAS No. 330662-95-8

6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine

Cat. No. B2853750
CAS RN: 330662-95-8
M. Wt: 366.25
InChI Key: ZGCNBVZWKADHQA-UHFFFAOYSA-N
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Description

6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine, also known as CCQ, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. CCQ belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies as an anticancer and anti-inflammatory agent.

Scientific Research Applications

Synthesis and Characterization

The synthesis of quinazoline derivatives, including 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine, often involves reactions such as amination and palladium-catalyzed coupling. These synthetic approaches aim to introduce various functional groups, leading to a diverse array of quinazoline compounds with potential biological and chemical applications (Weber et al., 2003). The structural characterization of these compounds is typically conducted using techniques like X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into their molecular geometries and electronic structures (Fatma et al., 2017).

Biological Activities

Quinazoline derivatives have been extensively studied for their biological activities, particularly in the context of antimicrobial and anticancer properties. Some derivatives have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai et al., 2011). In the field of oncology, certain quinazoline compounds have been evaluated for their antiproliferative effects against cancer cell lines, with some showing promising results in inhibiting tumor growth (Liu et al., 2007).

Supramolecular Features

The supramolecular architecture of quinazoline derivatives is of interest due to the potential for weak intermolecular interactions, such as hydrogen bonding and halogen bonding, to influence their crystal packing and, by extension, their chemical reactivity and physical properties. Studies on the supramolecular features of these compounds can provide insights into their behavior in solid states and their potential applications in materials science (Mandal & Patel, 2018).

properties

IUPAC Name

6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3/c21-14-10-11-17-15(12-14)19(13-6-2-1-3-7-13)25-20(23-17)24-18-9-5-4-8-16(18)22/h1-12H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNBVZWKADHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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